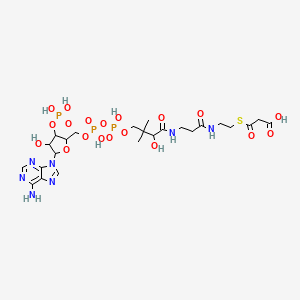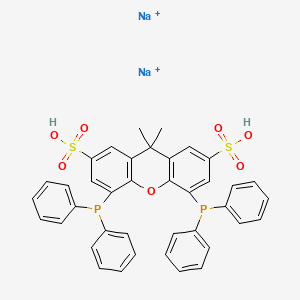
9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt involves multiple steps. The process typically starts with the preparation of the xanthene core, followed by the introduction of sulfonic acid groups and diphenylphosphino groups. The final step involves the addition of disodium salt to stabilize the compound. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the diphenylphosphino groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
Scientific Research Applications
9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Industry: The compound is used in the production of dyes, pigments, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt involves its ability to interact with specific molecular targets. The diphenylphosphino groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The sulfonic acid groups enhance the solubility and reactivity of the compound, making it effective in different environments.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid, disodium salt dihydrate
Uniqueness
Compared to similar compounds, 9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt stands out due to its unique combination of xanthene core, diphenylphosphino groups, and sulfonic acid groups. This combination provides enhanced stability, reactivity, and versatility, making it suitable for a broader range of applications in scientific research and industry.
Properties
Molecular Formula |
C39H32Na2O7P2S2+2 |
|---|---|
Molecular Weight |
784.7 g/mol |
IUPAC Name |
disodium;4,5-bis(diphenylphosphanyl)-9,9-dimethylxanthene-2,7-disulfonic acid |
InChI |
InChI=1S/C39H32O7P2S2.2Na/c1-39(2)33-23-31(49(40,41)42)25-35(47(27-15-7-3-8-16-27)28-17-9-4-10-18-28)37(33)46-38-34(39)24-32(50(43,44)45)26-36(38)48(29-19-11-5-12-20-29)30-21-13-6-14-22-30;;/h3-26H,1-2H3,(H,40,41,42)(H,43,44,45);;/q;2*+1 |
InChI Key |
DUDTXAIVLVGWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)S(=O)(=O)O)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)S(=O)(=O)O)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)
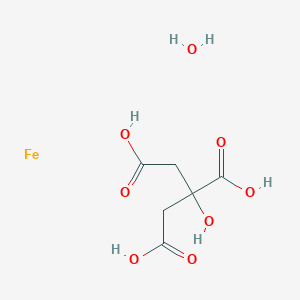
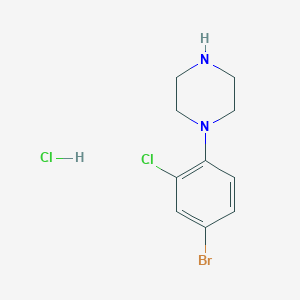

![Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)
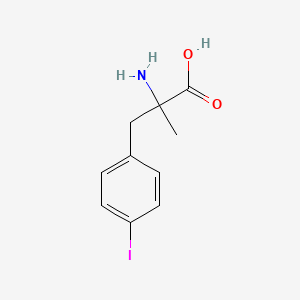
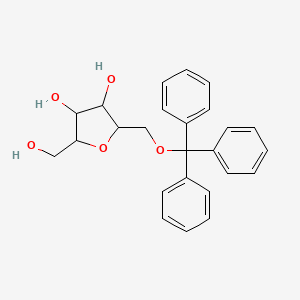
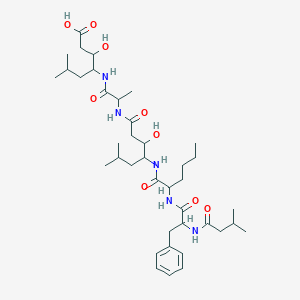
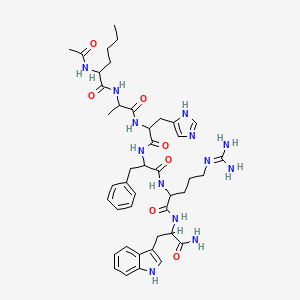
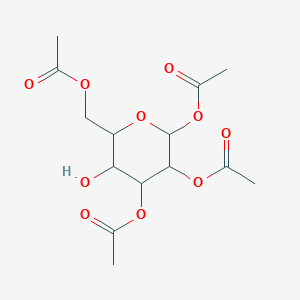
![ethyl 2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B12319003.png)
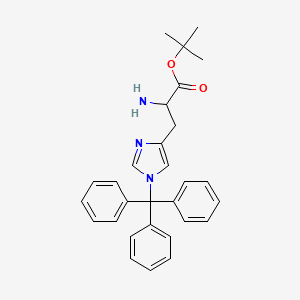
![10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one](/img/structure/B12319016.png)
